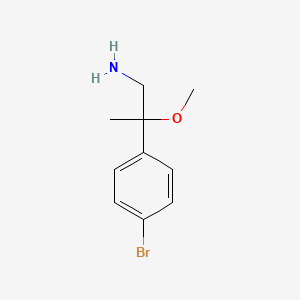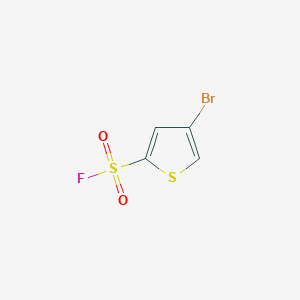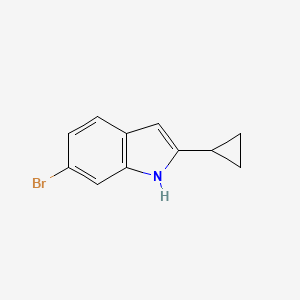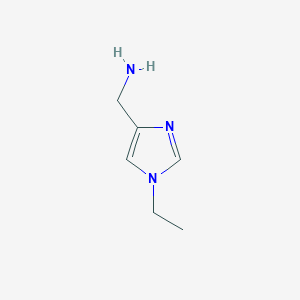
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid (MPCA) is a heterocyclic compound that is found in nature and has been the subject of numerous scientific studies. It is an important building block for many organic compounds, and is used in the synthesis of drugs and other compounds.
科学的研究の応用
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has numerous applications in scientific research. It is used as a building block for the synthesis of drugs and other compounds, as a reagent in organic synthesis, and as a starting material for the synthesis of other heterocyclic compounds. 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has also been used to study the structure and reactivity of organic molecules, and to study the effects of various catalysts on organic reactions. Furthermore, 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has been used to study the effects of various drugs on the human body, and to study the effects of various environmental pollutants on the human body.
作用機序
The mechanism of action of 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid is not yet fully understood. It is believed that 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid binds to certain proteins in the body and affects their activity. In particular, it is believed that 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid binds to the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Furthermore, it is believed that 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid binds to the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which can lead to decreased metabolism of drugs and other compounds. It has also been shown to inhibit the enzyme monoamine oxidase, which can lead to increased levels of neurotransmitters such as serotonin and dopamine. Furthermore, 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, and to increase the production of nitric oxide, which can lead to increased blood flow and improved cardiovascular health.
実験室実験の利点と制限
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Furthermore, it can be used as a reagent in organic synthesis, and can be used to study the structure and reactivity of organic molecules. However, it is important to note that 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid is a toxic compound, and should be handled with care.
将来の方向性
There are a number of potential future directions for research on 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid. One potential direction is to further study its mechanism of action, in order to better understand how it affects the body and how it can be used to treat various diseases. Another potential direction is to further study its biochemical and physiological effects, in order to better understand how it can be used to improve human health. Additionally, further research could be conducted into potential new uses for 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, such as its use in drug development or as a reagent in organic synthesis. Finally, further research could be conducted into potential ways to reduce the toxicity of 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, in order to make it safer for use in laboratory experiments.
合成法
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid can be synthesized using several methods. The most common method is the reaction of pyridine with acetic anhydride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces a mixture of 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid and its isomer, 1-methyl-5-(pyridin-3-yl)-2H-pyrrole-2-carboxylic acid. Other methods for synthesizing 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid include the reaction of pyridine with methyl acrylate, the reaction of pyridine with ethyl acetoacetate, and the reaction of pyridine with ethyl cyanoacetate.
特性
IUPAC Name |
1-methyl-5-pyridin-3-ylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-9(4-5-10(13)11(14)15)8-3-2-6-12-7-8/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVCNSSMSMUJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)
![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)


![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)



![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B6618891.png)